2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Description
2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is a bicyclic heterocyclic compound belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one family. This scaffold is structurally analogous to nitrogenous bases in DNA/RNA, making it a privileged structure in medicinal chemistry . The compound features:
- C2 substitution: A methylthio (-SCH₃) group, which enhances lipophilicity and influences binding interactions via sulfur-based hydrogen bonding or π-stacking .
- C4 substitution: A methyl (-CH₃) group, contributing to steric effects and modulating electronic properties .
- N8 position: Part of the pyrimidine ring, typically unsubstituted (8H configuration), allowing for tautomerization and structural flexibility .
It has been synthesized via multicomponent reactions involving substituted pyrimidines or pyridines, often using deep eutectic solvents (DES) for improved yields .
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-6-3-4-7(13)11-8(6)12-9(10-5)14-2/h3-4H,1-2H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELLOHDXPWBISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)NC2=NC(=N1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, also known as 4-METHYL-2-(METHYLSULFANYL)-7H,8H-PYRIDO[2,3-D]PYRIMIDIN-7-ONE, is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines are known to target several receptors in the body. They have been studied extensively for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities. They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors.
Mode of Action
Pyrido[2,3-d]pyrimidines, in general, are known to interact with their targets by inhibiting their activities. This inhibition can lead to changes in the cellular processes controlled by these targets, potentially leading to the observed pharmacological effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, inhibition of tyrosine kinase can affect signal transduction pathways involved in cell growth and differentiation. Similarly, inhibition of phosphatidylinositol-3 kinase can impact pathways related to cell survival and proliferation.
Result of Action
The result of the compound’s action would depend on the specific targets it interacts with and the pathways it affects. Given its potential antitumor activity, it may lead to the inhibition of cancer cell growth and proliferation. .
Biological Activity
2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, with the CAS number 846036-77-9, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
The molecular formula of 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is C₉H₉N₃OS with a molecular weight of 193.25 g/mol. The compound features a pyrido-pyrimidine core structure that is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃OS |
| Molecular Weight | 193.25 g/mol |
| CAS Number | 846036-77-9 |
| Purity | ≥97% |
| Physical Appearance | Pale-yellow to yellow-brown solid |
Biological Activity Overview
Research indicates that compounds in the pyrido[2,3-d]pyrimidine series exhibit various biological activities. The specific biological activities of 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one include:
- Antitumor Activity : Studies have shown that derivatives of pyrido[2,3-d]pyrimidines can act as potent inhibitors of tyrosine kinases, which are often overexpressed in cancer cells. This compound has been identified as a potential candidate for targeting specific kinases involved in tumor progression .
- Antiviral Activity : Some studies suggest that pyrido[2,3-d]pyrimidine derivatives may inhibit viral replication by targeting viral polymerases or other critical enzymes involved in the viral life cycle .
- Anti-inflammatory Effects : The structural motifs present in this compound may also confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Antitumor Mechanisms
A study investigated the effects of various pyrido[2,3-d]pyrimidine derivatives on cancer cell lines. The results indicated that compounds with methylthio substitutions exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The study attributed this effect to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Antiviral Studies
Research has demonstrated that 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one shows promising antiviral activity against Hepatitis C Virus (HCV). In vitro assays revealed that this compound inhibited HCV replication by interfering with NS5B polymerase activity .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that modifications at the C4 and C6 positions significantly impacted biological activity. For instance, compounds with alkyl substitutions at these positions showed improved potency against various cancer cell lines compared to their non-substituted counterparts .
Scientific Research Applications
Antitumor Activity
Research has indicated that 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one exhibits significant antitumor properties. It functions primarily as a kinase inhibitor, targeting various kinases involved in tumor growth and proliferation.
- Mechanism of Action : The compound selectively binds to kinase targets due to its methylthio substitution at the 2-position, enhancing its therapeutic efficacy while minimizing off-target effects. This specificity is crucial for developing effective cancer treatments.
- Case Studies : In vitro and in vivo studies have demonstrated the compound's potential in inhibiting tumor cell lines and reducing tumor growth in animal models.
Antioxidant Properties
The antioxidant capabilities of 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one have been evaluated through various assays.
- Research Findings : Studies have shown that this compound can scavenge free radicals and reduce oxidative stress markers in cellular models, indicating its potential use in conditions associated with oxidative damage.
Anti-inflammatory Activity
Another area of research focuses on the anti-inflammatory effects of pyrido[2,3-d]pyrimidin-7(8H)-ones, including 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one.
- Mechanism : The compound has been shown to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Experimental Evidence : Inflammation models have reported reduced markers of inflammation upon treatment with this compound, suggesting its therapeutic potential.
Synthetic Routes
The synthesis of 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves several key steps:
- Starting Materials : Various phenylacetate esters are used as starting materials.
- Reagents : Potassium fluoride and alumina are commonly employed to facilitate the reaction.
- Yield Optimization : Alternative synthetic routes have been developed to improve yield and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylthio group at position 2 serves as a key site for nucleophilic displacement. Alkylation and arylation reactions are frequently performed under basic conditions:
Example: Treatment with iodopropane and NaH in DMF at 50°C yields 8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7-one (69% yield) . Selectivity is influenced by steric and electronic factors at the reaction site.
Oxidation Reactions
The methylthio group undergoes controlled oxidation to sulfoxide or sulfone derivatives, critical for modulating biological activity:
Oxidation with m-chloroperbenzoic acid (m-CPBA) selectively converts the thioether to a sulfone, enhancing hydrogen-bonding capacity for kinase inhibition .
Cyclocondensation Reactions
The core scaffold participates in annulation reactions to construct extended polycyclic systems:
-
With 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde : Forms fused pyrido[2,3-d]pyrimidin-7-one derivatives under refluxing acetic anhydride (55-65% yield) .
-
With phenylacetate esters : Generates 6-aryl-substituted analogs using KF/Al₂O₃ catalysis.
These reactions exploit the electron-deficient pyrimidine ring to facilitate cyclization, enabling structural diversification for medicinal chemistry applications .
Functional Group Interconversion
The ketone at position 7 can be reduced or functionalized:
| Reaction | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Reduction | NaBH₄, MeOH | 7-Hydroxy derivative | 61-95% | |
| Esterification | LAH, THF | Ethyl to alcohol conversion | 61-95% |
Reduction with lithium aluminum hydride (LAH) transforms ester groups to primary alcohols, preserving the pyrido[2,3-d]pyrimidinone core .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the bicyclic system undergoes ring-opening:
-
Treatment with concentrated HCl at 100°C cleaves the pyrimidine ring, yielding aminopyridine intermediates (used in palbociclib synthesis).
-
Base-mediated hydrolysis (e.g., NaOH/EtOH) generates open-chain thioether derivatives .
Comparative Reactivity Table
Key reaction pathways and their synthetic utility:
This compound’s reactivity profile makes it a strategic intermediate in developing kinase inhibitors, particularly for oncology targets . Recent studies highlight its role in synthesizing CDK4/6 inhibitors like palbociclib through multistep functionalization .
Comparison with Similar Compounds
Table 1: Substituent Patterns and Physicochemical Properties
Key Observations :
- C2 Position: Methylthio groups (as in the target compound) improve metabolic stability compared to amino (-NH₂) or chloro (-Cl) substituents but may reduce solubility .
- C4 Position : Methyl groups (target compound) offer moderate steric hindrance, whereas bulkier aryl groups (e.g., Dilmapimod) enhance target selectivity but complicate synthesis .
Key Observations :
Table 3: Pharmacological Profiles
Key Observations :
- The target compound exhibits moderate kinase inhibition, while Dilmapimod and Voxtalisib show nanomolar potency due to optimized substituent interactions .
- Methylthio groups may reduce off-target effects compared to halogenated analogs (e.g., 7-chloro-6-fluoro derivative) .
Physicochemical and Pharmacokinetic Properties
Table 4: ADME Parameters
Key Observations :
- The target compound balances lipophilicity (logP = 2.1) and solubility, favoring oral bioavailability .
Q & A
Q. Advanced
- Xenografts : MDA-MB-435 breast carcinoma xenografts in mice assess tumor growth delay (e.g., 10.6 days for SK-OV-3 ovarian models) .
- Pharmacokinetics : Oral bioavailability studies in rats measure plasma clearance (e.g., high systemic clearance for compound 63) and metabolite identification (e.g., N-oxide formation) .
How does hydrophobicity influence Abl inhibition potency?
Advanced
Increased hydrophobicity (CLogP > 6.0) reduces potency due to poor solubility and non-specific binding. Optimal CLogP ranges (3.0–4.5) balance membrane permeability and target engagement. For example:
| Compound | Abl IC₅₀ (nM) | CLogP |
|---|---|---|
| PD166326 | 2.8 ± 0.6 | 4.1 |
| Derivative 8 | 1.4 ± 0.1 | 3.0 |
What metabolic pathways are observed in preclinical studies?
Advanced
In rats, primary metabolites include:
- N-Oxidation : Oxidation of the methylthio group to sulfoxide (e.g., metabolite 66) .
- Amine formation : Desulfurization of methylthio to primary amine (e.g., metabolite 58) .
LC-MS/MS and synthetic validation of metabolites are critical for identifying metabolic liabilities .
What in vitro assays assess cellular target engagement?
Q. Basic
- Kinase inhibition : Radiolabeled ATP competition assays (e.g., ³³P-ATP incorporation in Cdk4) .
- Cellular proliferation : Inhibition of PDGF-dependent cell lines (e.g., IC₅₀ = 0.3 µM in BALB/c 3T3 fibroblasts) .
- Soft agar colony formation : Evaluates c-Src-dependent tumorigenicity (IC₅₀ = 0.33–1.8 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
